Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-3-16-9-5-4-7(17(11,13)14)6-8(9)10(12)15-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMPSVOPLDKKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596240 | |
| Record name | Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200575-17-3 | |
| Record name | Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200575-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(chlorosulfonyl)-2-ethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Significance of Aryl Sulfonyl Chlorides As Synthetic Intermediates
Aryl sulfonyl chlorides are a class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. They are widely recognized as versatile and crucial intermediates in organic synthesis due to their high reactivity and ability to participate in a variety of chemical transformations. ijcrt.org
The primary utility of aryl sulfonyl chlorides lies in their function as precursors for the synthesis of a wide array of sulfur-containing compounds. The chlorine atom in the sulfonyl chloride group is a good leaving group, making the sulfur atom susceptible to nucleophilic attack. This reactivity allows for the facile creation of sulfonamides, sulfonate esters, and sulfones, which are cornerstone structures in many biologically active molecules. ijcrt.org
Key Synthetic Applications of Aryl Sulfonyl Chlorides:
Synthesis of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides. The sulfonamide functional group is a privileged structure in medicinal chemistry, found in a multitude of antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. ijcrt.org
Synthesis of Sulfonate Esters: Reaction with alcohols produces sulfonate esters. These esters are not only stable compounds but can also serve as effective leaving groups in substitution and elimination reactions. ijcrt.org
Synthesis of Sulfones: Aryl sulfonyl chlorides can be used in reactions like the Suzuki-Miyaura cross-coupling to form aryl sulfones, which are of interest in materials science and medicinal chemistry. newdrugapprovals.org
Functional Group Protection: The sulfonyl group can be used to protect amine or alcohol functionalities during multi-step syntheses. ijcrt.org
Source of Aryl Radicals: Under certain conditions, they can be used to generate aryl radicals for use in photocatalytic coupling reactions. ijcrt.org
The synthesis of aryl sulfonyl chlorides themselves is a well-established area of organic chemistry. Common methods include the direct chlorosulfonation of aromatic compounds or the Sandmeyer-type reaction of aryldiazonium salts with sulfur dioxide in the presence of a copper catalyst. google.comgoogle.com Recent advancements have also explored more sustainable photocatalytic methods for their preparation. ijcrt.orggoogle.com
Role of Methyl 5 Chlorosulfonyl 2 Ethoxybenzoate in Advanced Chemical Synthesis
Precursor Synthesis and Functional Group Introduction Strategies
The synthesis of this compound can be approached through the preparation of key precursors, which are then subjected to further functionalization. Two main strategies are employed: one beginning with the synthesis of 2-Ethoxybenzoic Acid and the other utilizing an alternative pathway through Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.
Synthesis of 2-Ethoxybenzoic Acid
A common precursor, 2-Ethoxybenzoic Acid, can be synthesized through multiple routes. One prevalent method involves the ethylation of salicylic (B10762653) acid. In a large-scale industrial preparation, salicylic acid is suspended in water and treated with sodium hydroxide (B78521). Subsequently, ethyl chloride is introduced under pressure and elevated temperature to yield 2-Ethoxybenzoic acid after acidification. An alternative laboratory-scale synthesis involves the reaction of salicylic acid with diethyl sulfate (B86663) in the presence of a base like potassium hydroxide in an ethanol (B145695) solution. chemicalbook.com Another approach starts with benzoic acid, which is first converted to an aromatic amido pyridine-1-oxide. This intermediate then undergoes a copper-catalyzed ethoxylation, followed by hydrolysis to yield 2-Ethoxybenzoic acid. google.com
Table 1: Comparison of Synthetic Routes to 2-Ethoxybenzoic Acid
| Starting Material | Key Reagents | General Conditions | Advantages |
|---|---|---|---|
| Salicylic Acid | Ethyl chloride, NaOH | High temperature and pressure | Direct, suitable for large scale |
| Salicylic Acid | Diethyl sulfate, KOH, Ethanol | Controlled temperature (e.g., 15°C) | High yield and purity chemicalbook.com |
| Benzoic Acid Derivative | CuCl, K2CO3, Ethanol/Pyridine (B92270) | Elevated temperature (e.g., 130°C) followed by hydrolysis | High yield, mild removal of directing group google.com |
Esterification of 2-Ethoxybenzoic Acid to Methyl 2-Ethoxybenzoate
The conversion of 2-Ethoxybenzoic Acid to its corresponding methyl ester, Methyl 2-Ethoxybenzoate, is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727). Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess methanol as the solvent drives the equilibrium towards the formation of the ester. masterorganicchemistry.com The water produced as a byproduct is often removed to further favor product formation.
Alternative Precursor Pathway: Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
An alternative strategy bypasses the initial synthesis of 2-Ethoxybenzoic Acid and instead introduces the chlorosulfonyl group at an earlier stage.
This pathway commences with the readily available starting material, methyl salicylate. The chlorosulfonylation is achieved by treating methyl salicylate with a mixture of chlorosulfonic acid and thionyl chloride at a controlled low temperature, typically between 0-10°C. This reaction selectively introduces a chlorosulfonyl group at the 5-position of the benzene ring, yielding Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.
Following the chlorosulfonylation of methyl salicylate, the next step is the conversion of the hydroxyl group to an ethoxy group. This is accomplished through an ethylation reaction. The Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate intermediate is treated with an ethylating agent, such as diethyl sulfate or ethyl bromide, in the presence of a suitable base and an organic solvent. This reaction yields a precursor to the final product.
Aromatic Chlorosulfonylation Methodologies for this compound Synthesis
The direct chlorosulfonylation of Methyl 2-Ethoxybenzoate presents a more convergent approach to the synthesis of this compound. This method involves the reaction of Methyl 2-Ethoxybenzoate with a chlorosulfonating agent. A common procedure involves stirring Methyl 2-Ethoxybenzoate with chlorosulfonic acid at a controlled temperature, for instance, between 40-50°C. google.com To facilitate the reaction, thionyl chloride is often added to the reaction mixture. google.com The reaction is typically quenched by carefully adding the reaction mixture to ice water, which precipitates the product. A similar methodology has been described for the chlorosulfonylation of methyl 3-methoxybenzoate, where the substrate is reacted with a four-fold excess of chlorosulfonic acid at 55-60°C. google.com
Table 2: Reaction Parameters for Direct Chlorosulfonylation
| Substrate | Chlorosulfonating Agent(s) | Temperature | Reaction Time |
|---|---|---|---|
| Methyl o-methoxybenzoate | Chlorosulfonic acid, Thionyl chloride | 40-50°C | 8-12 hours google.com |
| Methyl 3-methoxybenzoate | Chlorosulfonic acid (4-fold excess) | 55-60°C | 2.5-3 hours google.com |
Direct Electrophilic Aromatic Substitution with Chlorosulfonic Acid and Thionyl Chloride
Direct chlorosulfonation is a widely employed method for the synthesis of aromatic sulfonyl chlorides. This electrophilic aromatic substitution reaction typically involves the use of chlorosulfonic acid, often in excess, to introduce the sulfonyl group onto the aromatic ring. google.com The reaction of an aromatic compound with chlorosulfonic acid first yields the corresponding sulfonic acid, which is then converted to the sulfonyl chloride.
The inclusion of thionyl chloride in the reaction mixture can be advantageous. chemicalforums.comgoogle.com It can facilitate the conversion of the intermediate sulfonic acid to the final sulfonyl chloride, sometimes allowing for a reduction in the amount of chlorosulfonic acid required. chemicalforums.com In some procedures, the aromatic substrate is first reacted with chlorosulfonic acid, and thionyl chloride is added subsequently. chemicalforums.comgoogle.com This two-step, one-pot approach can be effective for substrates that may not efficiently convert to the sulfonyl chloride in the presence of chlorosulfonic acid alone. chemicalforums.com For the synthesis of a similar compound, 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester, methyl salicylate was added dropwise to a mixture of chlorosulfonic acid and thionyl chloride at a controlled temperature of 0-10°C. google.com
Table 1: Representative Conditions for Direct Chlorosulfonation This table is for illustrative purposes and may not represent the exact conditions for the synthesis of this compound.
| Starting Material | Reagents | Key Conditions | Yield |
|---|---|---|---|
| Acetanilide | Chlorosulfonic acid, Thionyl chloride | 60°C | Not specified |
| Chlorobenzene | Chlorosulfonic acid, Thionyl chloride | Not specified | 76% |
Oxidative Chlorosulfonylation Approaches from Sulfur Precursors (e.g., Thiols, S-Alkyl Isothiourea Salts)
An alternative to direct chlorosulfonation involves the oxidation of sulfur-containing precursors, such as thiols or their derivatives, in the presence of a chlorine source. These methods can offer milder reaction conditions and avoid the use of large excesses of strong acids.
One prominent approach utilizes S-alkyl isothiourea salts as the sulfur precursor. organic-chemistry.orgorganic-chemistry.orgresearchgate.netthieme-connect.comthieme-connect.com These salts are readily prepared from the corresponding alkyl halides and thiourea. organic-chemistry.orgresearchgate.netthieme-connect.com The subsequent oxidative chlorosulfonation can be achieved using various reagents, including bleach (sodium hypochlorite), organic-chemistry.org N-chlorosuccinimide (NCS), organic-chemistry.orgresearchgate.netthieme-connect.comthieme-connect.com or sodium chlorite (B76162) (NaClO₂). organic-chemistry.org These methods are often considered more environmentally friendly and safer, avoiding the use of hazardous reagents like chlorine gas. organic-chemistry.orgthieme-connect.com The reactions typically proceed under mild conditions and can produce sulfonyl chlorides in good to excellent yields. organic-chemistry.orgresearchgate.net
The direct oxidative chlorination of thiols is another viable route. organic-chemistry.org Various oxidizing systems have been developed for this transformation, including hydrogen peroxide in combination with thionyl chloride or zirconium tetrachloride, and a mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.orgacs.org A combination of N-chlorosuccinimide and dilute hydrochloric acid has also been shown to effectively convert thiols to their corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net
Table 2: Oxidative Chlorosulfonylation of S-Alkyl Isothiourea Salts This table illustrates the versatility of the method with different reagents and is not specific to this compound.
| Substrate | Oxidizing System | Key Features | Yield Range |
|---|---|---|---|
| S-Alkyl Isothiourea Salts | Bleach | Environmentally friendly, simple purification | Up to 99% organic-chemistry.org |
| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide (NCS) | Mild conditions, scalable | Moderate to excellent organic-chemistry.orgresearchgate.net |
Sandmeyer-Type Reactions from Corresponding Diazonium Salts
The Sandmeyer reaction provides a classic method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.org This approach can be adapted for the synthesis of sulfonyl chlorides. The process involves the diazotization of a primary aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. acs.orgnih.govyoutube.com
A significant advancement in this area is the use of stable sulfur dioxide surrogates, such as the DABCO-sulfur dioxide complex (DABSO), which circumvents the need to handle gaseous SO₂. organic-chemistry.orgacs.org The reaction typically proceeds by treating the corresponding aniline (B41778) with an acid and a nitrite (B80452) source to form the diazonium salt in situ. acs.org This is then reacted with DABSO and a copper catalyst to yield the sulfonyl chloride. acs.org This method has been shown to be applicable to a wide range of anilines, including both electron-rich and electron-poor substrates. acs.org While traditionally using copper catalysts, photocatalytic versions of this reaction have also been developed. acs.orgnih.gov
Table 3: Key Components of a Sandmeyer-Type Chlorosulfonylation
| Component | Role | Examples |
|---|---|---|
| Starting Material | Source of the aromatic ring | Aromatic amine |
| Diazotizing Agent | Converts the amine to a diazonium salt | Sodium nitrite, tert-butyl nitrite acs.org |
| Sulfur Dioxide Source | Provides the sulfonyl group | Gaseous SO₂, DABSO organic-chemistry.orgacs.org |
Advancements in Green Chemistry for Sulfonyl Chloride Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of sulfonyl chloride synthesis, significant efforts have been made to develop more environmentally benign methodologies.
Environmentally Benign Oxidant Systems
A key focus of green chemistry in this area is the replacement of hazardous oxidizing agents with more sustainable alternatives. rsc.org Oxone, a triple salt containing potassium peroxymonosulfate, has been utilized as an effective and environmentally friendly oxidant for the conversion of thiols and disulfides to sulfonyl chlorides in water. rsc.orgnii.ac.jp This system avoids the use of toxic metal-based oxidants and harsh reaction conditions. nii.ac.jp Another approach involves the use of bleach (sodium hypochlorite) in the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is considered a clean and economical method. organic-chemistry.org
Metal-Free and Aerobic Reaction Conditions
The development of metal-free catalytic systems is a significant goal in green chemistry to avoid the potential toxicity and environmental impact of heavy metals. A metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate in the presence of an aqueous solution of HCl and oxygen as the terminal oxidant. rsc.orgrsc.orgresearchgate.net This method utilizes nitrogen oxides generated in situ as the key players in a redox-catalytic cycle. rsc.orgrsc.org The use of molecular oxygen as the ultimate oxidant is highly desirable from a green chemistry perspective due to its abundance and the benign nature of its byproduct, water. researchgate.net
Electrochemical Approaches for Chlorosulfonylation
Electrosynthesis offers a powerful and sustainable alternative to traditional chemical synthesis by using electricity to drive chemical reactions, often under mild conditions and without the need for stoichiometric reagents. acs.orgrsc.org Electrochemical methods for chlorosulfonylation are emerging as a promising green approach. acs.orgrsc.orgresearchgate.net For instance, an electrochemical chlorosulfonylation of alkenes has been reported using a degradable organoboron promoter, avoiding the need for transition-metal catalysts. acs.orgnih.gov This protocol can employ convergent paired electrolysis, which enhances efficiency and minimizes waste. acs.orgresearchgate.net These electrochemical methods represent a frontier in the sustainable synthesis of sulfonyl chlorides. rsc.org
Table 4: Comparison of Green Chemistry Approaches for Sulfonyl Chloride Synthesis
| Approach | Key Features | Advantages |
|---|---|---|
| Benign Oxidants (e.g., Oxone, Bleach) | Use of safer and more environmentally friendly oxidizing agents. organic-chemistry.orgrsc.orgnii.ac.jp | Reduced toxicity and waste generation. organic-chemistry.orgnii.ac.jp |
| Metal-Free and Aerobic Conditions | Avoids heavy metal catalysts and uses oxygen as the terminal oxidant. rsc.orgrsc.org | Eliminates metal contamination and utilizes a readily available, clean oxidant. rsc.orgrsc.org |
Continuous Flow Chemistry for Scalable and Safer Production
The synthesis of aryl sulfonyl chlorides, including this compound, often involves highly exothermic reactions and the use of hazardous reagents like chlorosulfonic acid. rsc.orgmdpi.com Traditional batch production methods for these compounds present significant challenges in terms of safety and scalability. nih.govcontractpharma.com Continuous flow chemistry has emerged as a powerful technology to mitigate these risks, offering enhanced control over reaction parameters, improved heat and mass transfer, and a significantly better safety profile. mdpi.comalmacgroup.comd-nb.info
The primary advantage of continuous flow systems in this context is the small reactor volume, which minimizes the amount of hazardous material present at any given time. contractpharma.comd-nb.info This reduction in volume, coupled with a high surface-area-to-volume ratio, allows for exquisite control over the temperature of highly exothermic chlorosulfonation reactions, thereby preventing thermal runaway. rsc.orgmdpi.com This level of control is difficult to achieve in large batch reactors, where localized hot spots can lead to side reactions and potential safety incidents. nih.gov
Continuous manufacturing platforms for aryl sulfonyl chlorides have been developed utilizing equipment such as continuous stirred-tank reactors (CSTRs) and microreactors. mdpi.comalmacgroup.com These systems allow for the safe and scalable production of multi-hundred-gram quantities of product. mdpi.com For instance, in a process developed for a pharmaceutically relevant chlorosulfonation, the spacetime yield nearly doubled in the final flow chemistry experiment compared to the optimized scaled-up batch procedure. mdpi.com Furthermore, continuous processing facilitates the controlled release and trapping of toxic gaseous byproducts, such as hydrogen chloride, which is a significant advantage over batch counterparts. mdpi.comnih.gov
Research into the continuous flow synthesis of sulfonyl chlorides has demonstrated high efficiency and throughput. In one study, a model system for sulfonyl chloride synthesis from disulfides achieved a very high space–time yield of 6.7 kg L⁻¹ h⁻¹ with a short residence time of just 41 seconds in a small reactor volume (639 μL). rsc.orgrsc.org Another process, focused on synthesizing Methyl 2-(chlorosulfonyl)benzoate—a compound structurally related to the subject of this article—demonstrated a throughput of 18.45 kg/h for the diazonium salt solution intermediate, showcasing the potential for large-scale production. researchgate.net These findings underscore the capability of flow chemistry to produce sulfonyl chlorides efficiently and safely. rsc.orgresearchgate.net The automation of these continuous systems can further reduce operator exposure and the likelihood of human error, enhancing both safety and process reliability. mdpi.com
The table below summarizes key findings from various studies on the continuous flow synthesis of sulfonyl chlorides and related compounds, illustrating the typical parameters and outcomes that could be expected for the production of this compound.
| Product Type | Reactor Type | Key Reagents | Residence Time | Temperature (°C) | Yield/Outcome | Throughput | Reference |
| Benzenesulfonyl chloride | Coil Reactor | Diphenyl disulfide, DCH | 41 s | 40 | 81% isolated yield | 3.7 g/h | rsc.orgresearchgate.net |
| Aryl Sulfonyl Chloride | CSTRs | Chlorosulfonic Acid | Not specified | Not specified | Spacetime yield of 0.139 g mL⁻¹ h⁻¹ | 500 g in 12 h | mdpi.com |
| Methyl 2-(chlorosulfonyl)benzoate | Tandem Tank Reactor | Methyl 2-aminobenzoate, NaNO₂, SO₂, CuCl₂ | <31 min | Not specified | High yield | 18.45 kg/h (diazonium salt solution) | researchgate.net |
| Oxathiolane Intermediate | Mesoscale System | Sulfuryl Chloride, Vinyl Acetate | Not specified | Not specified | Not specified | 141 g/h | nih.gov |
Chemical Reactivity and Derivatization Pathways of Methyl 5 Chlorosulfonyl 2 Ethoxybenzoate
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center
The sulfonyl chloride group in methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is a key reactive site for nucleophilic substitution. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for the synthesis of a diverse array of derivatives.
Formation of Sulfonamides with Amines
The reaction of this compound with primary or secondary amines is a fundamental method for the formation of sulfonamides. This reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The presence of a base is often required to neutralize the hydrogen chloride (HCl) byproduct.
A notable application of this reaction is in the synthesis of precursors for pharmaceuticals. For instance, the reaction of a related compound, 5-(chlorosulfonyl)-2-hydroxy-benzoic acid methyl ester, with N-methylpiperazine is a key step in a synthetic route. google.com This intermediate is then ethylated to yield 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)methyl benzoate (B1203000). google.com The reaction is typically carried out in an organic solvent such as dichloromethane, chloroform, acetone, or tetrahydrofuran. google.com
The general reaction can be summarized as follows: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻
The versatility of this reaction allows for the introduction of a wide variety of amine-containing fragments, leading to a diverse library of sulfonamide derivatives. The choice of amine and reaction conditions can be tailored to achieve the desired product in high yield.
| Amine | Solvent | Product | Reference |
|---|---|---|---|
| N-methylpiperazine | Dichloromethane, Chloroform, Acetone, or Tetrahydrofuran | Methyl 2-hydroxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate | google.com |
| Ammonia (25% aq. solution) | Acetonitrile (B52724) or Dioxane | Methyl 5-methoxy-2-sulfamoylbenzoate | google.com |
| Phenethylamine | (Heated neat) | N-phenethyl-5-chloro-2-methoxybenzamide (followed by further transformations) | google.com |
Synthesis of Sulfonate Esters with Alcohols and Phenols
In a reaction analogous to sulfonamide formation, this compound can react with alcohols and phenols to produce sulfonate esters. This transformation also involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the sulfonyl chloride moiety. A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the HCl generated during the reaction.
This method provides a straightforward route to a variety of sulfonate esters, which are themselves useful as intermediates or as final products with specific chemical or biological properties. The stability of the sulfonate ester linkage makes these compounds suitable for various applications. While direct examples with this compound are not prevalent in the provided search results, the reaction is a well-established transformation for sulfonyl chlorides in general. eurjchem.com
The general reaction is as follows: R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl
Reactions with Other Nucleophiles
The electrophilic nature of the sulfonyl chloride group in this compound allows it to react with a variety of other nucleophiles besides amines and alcohols. For instance, hydrolysis of the sulfonyl chloride group with water leads to the corresponding sulfonic acid, 5-(chlorosulfonyl)-2-ethoxybenzoic acid. guidechem.com This reaction can occur if the compound is exposed to moisture and is a consideration for its storage and handling. fishersci.com
Reactions with other nucleophiles, such as thiols, would be expected to yield thioesters, although specific examples with this compound were not detailed in the search results. The principles of nucleophilic substitution at the sulfonyl chloride center are broadly applicable to a range of nucleophilic species.
Carbon-Sulfur Bond Forming Reactions
Beyond nucleophilic substitution at the sulfur atom, the sulfonyl chloride group of this compound can participate in reactions that form new carbon-sulfur bonds. These reactions are significant for the synthesis of sulfones, which are an important class of compounds in medicinal chemistry and materials science.
Friedel-Crafts Sulfonylation to Form Sulfones
This compound can act as a sulfonating agent in Friedel-Crafts reactions with aromatic compounds. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the sulfonyl chloride is activated, facilitating an electrophilic aromatic substitution reaction. This results in the formation of a diaryl sulfone, where the sulfonyl group is directly attached to two aromatic rings.
This reaction is a powerful tool for creating complex molecular architectures. The regioselectivity of the Friedel-Crafts sulfonylation is influenced by the nature of the substituents on the aromatic substrate. Electron-rich aromatic compounds are generally more reactive in this transformation. While specific examples utilizing this compound in Friedel-Crafts reactions were not explicitly found, the general reactivity of sulfonyl chlorides in this context is well-documented. researchgate.net
The general scheme for a Friedel-Crafts sulfonylation is: Ar-SO₂Cl + Ar'-H --(Lewis Acid)--> Ar-SO₂-Ar' + HCl
Transition-Metal Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry has seen the rise of transition-metal catalyzed cross-coupling reactions as a powerful method for bond formation. While traditionally applied to halides and triflates, recent advancements have expanded the scope of these reactions to include sulfonyl chlorides. These reactions offer an alternative and often milder route to the formation of carbon-sulfur bonds.
Reduction Reactions of the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that can be readily converted into other sulfur-containing functionalities. One of the most common transformations is its reduction to a thiol (-SH). While specific studies on the reduction of this compound are not extensively detailed in the available literature, the reduction of aromatic sulfonyl chlorides is a well-established process in organic synthesis. taylorfrancis.com
Several reagents and methodologies can be employed for this transformation. Common reducing agents include lithium aluminum hydride (LiAlH₄), zinc dust in the presence of an acid, and hydroiodic acid (HI) generated in situ from iodine and red phosphorus. taylorfrancis.com Catalytic hydrogenation is another effective method, often utilizing a palladium catalyst under a moderate pressure of hydrogen. taylorfrancis.com This latter method is particularly noteworthy as it can sometimes be performed under milder conditions, which may be advantageous for preserving the other functional groups in the molecule.
The general reaction for the reduction of an aromatic sulfonyl chloride to a thiol can be represented as follows:
Ar-SO₂Cl + [Reducing Agent] → Ar-SH
In the context of this compound, the reduction would yield Methyl 2-ethoxy-5-mercaptobenzoate. It is important to select the reducing agent and reaction conditions carefully to avoid unintended reactions with the ester or ethoxy groups. For instance, lithium aluminum hydride is a very strong reducing agent that could potentially reduce the methyl ester to an alcohol. Therefore, milder or more selective reagents might be preferred.
The table below summarizes common methods for the reduction of aromatic sulfonyl chlorides, which are applicable to this compound.
| Reagent(s) | General Conditions | Product |
| Zinc (Zn) and Acid (e.g., HCl) | Aqueous or alcoholic solvent, often with heating. | Thiol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, typically at low temperatures. | Thiol |
| Triphenylphosphine (PPh₃) | Toluene, reflux. researchgate.net | Thiol |
| Palladium on Carbon (Pd/C) and H₂ | Moderate hydrogen pressure, often with a mild base. taylorfrancis.com | Thiol |
It has been noted that phosphines can rapidly reduce sulfonyl chlorides to the corresponding thiol. researchgate.net Furthermore, when using catalytic reduction with a palladium catalyst, the reaction is often carried out in the presence of a mild base to neutralize the strong acid that is formed during the reduction. taylorfrancis.com If a basic resin is used for this purpose, disulfides may be generated, which can then be reduced to the desired thiol using a Raney cobalt catalyst. taylorfrancis.com
Reactivity of the Ester and Ethoxy Functional Groups
The methyl ester group (-COOCH₃) in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid. chemguide.co.uk To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk The products of acid-catalyzed hydrolysis of this compound would be 5-(chlorosulfonyl)-2-ethoxybenzoic acid and methanol (B129727).
Base-Catalyzed Hydrolysis (Saponification) : This is a more common and generally irreversible method for ester hydrolysis. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction produces the salt of the carboxylic acid and the corresponding alcohol. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. In a procedure for a related compound, hydrolysis was achieved by heating with NaOH in a mixture of water and methanol. chemspider.com
The table below outlines typical conditions for the hydrolysis of methyl esters.
| Reaction | Reagents and Conditions | Products |
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat under reflux. chemguide.co.uk | 5-(chlorosulfonyl)-2-ethoxybenzoic acid + Methanol |
| Base-Catalyzed Hydrolysis | NaOH(aq) or KOH(aq), heat under reflux. chemguide.co.ukchemspider.com | Sodium 5-(chlorosulfonyl)-2-ethoxybenzoate + Methanol |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is also typically catalyzed by an acid or a base. masterorganicchemistry.com For example, reacting this compound with an excess of ethanol (B145695) in the presence of an acid or base catalyst would result in the formation of Ethyl 5-(chlorosulfonyl)-2-ethoxybenzoate and methanol. To ensure a high yield of the new ester, the alcohol used for the exchange is often employed as the solvent. masterorganicchemistry.com
The general scheme for transesterification is as follows:
R-COOR' + R''-OH ⇌ R-COOR'' + R'-OH
| Catalyst | General Conditions | Example Product (with Ethanol) |
| Acid (e.g., H₂SO₄) | Excess of the new alcohol (e.g., ethanol), heat. masterorganicchemistry.com | Ethyl 5-(chlorosulfonyl)-2-ethoxybenzoate |
| Base (e.g., NaOCH₂CH₃) | Excess of the new alcohol (e.g., ethanol), heat. masterorganicchemistry.com | Ethyl 5-(chlorosulfonyl)-2-ethoxybenzoate |
The ethoxy group (-OCH₂CH₃) is an ether linkage attached to the aromatic ring. Aryl ethers are generally quite stable but can be cleaved under stringent conditions using strong acids. masterorganicchemistry.com
Common reagents for the cleavage of aryl ethers include strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comnih.gov The reaction involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the adjacent carbon of the alkyl group. youtube.com
In the case of an aryl alkyl ether like this compound, the cleavage will occur at the alkyl-oxygen bond. This is because the carbon-oxygen bond of the aromatic ring has partial double bond character, making it stronger and less susceptible to cleavage. The reaction would, therefore, yield a phenol and an ethyl halide.
The general reaction is:
Ar-O-CH₂CH₃ + HX → Ar-OH + CH₃CH₂-X (where X = Br, I)
The table below lists reagents commonly used for the cleavage of aryl alkyl ethers.
| Reagent | General Conditions | Expected Products |
| Hydrobromic Acid (HBr) | Concentrated aqueous solution, heat. masterorganicchemistry.com | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate + Ethyl bromide |
| Hydroiodic Acid (HI) | Concentrated aqueous solution, heat. masterorganicchemistry.com | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate + Ethyl iodide |
| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperatures. nih.gov | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate + Ethyl bromide |
The choice of reagent can depend on the desired outcome and the presence of other functional groups in the molecule. Boron tribromide is a particularly effective reagent for cleaving aryl ethers and often works under milder conditions than strong mineral acids. nih.gov
Mechanistic Investigations of Reactions Involving Methyl 5 Chlorosulfonyl 2 Ethoxybenzoate
Elucidation of Chlorosulfonylation Reaction Mechanisms
The formation of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate from its precursor, methyl 2-ethoxybenzoate, proceeds via an electrophilic aromatic substitution (EAS) reaction. The key reagent, chlorosulfonic acid (ClSO₃H), serves as the source of the electrophile. The reaction mechanism is initiated by the generation of a potent electrophilic species. While multiple species may be present in chlorosulfonic acid, the key electrophile responsible for the substitution is often considered to be the chlorosulfonium ion (SO₂Cl⁺). stackexchange.comreddit.com This electrophile is generated through the self-ionization of chlorosulfonic acid. pageplace.dechegg.com
The benzene (B151609) ring of methyl 2-ethoxybenzoate is activated towards electrophilic attack by the presence of the ethoxy (-OEt) and, to a lesser extent, the methyl ester (-COOMe) groups. The ethoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The methyl ester group is a deactivating group and a meta-director. The directing effects of these substituents guide the incoming electrophile to the position para to the strongly activating ethoxy group, resulting in substitution at the C5 position.
The core steps of the mechanism are as follows:
Generation of the Electrophile : Chlorosulfonic acid undergoes auto-protolysis to form the highly reactive chlorosulfonium ion (SO₂Cl⁺). stackexchange.com
Electrophilic Attack : The π-electron system of the activated benzene ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ ion. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com
Formation of the σ-Complex : The attack leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. libretexts.orgnih.gov The positive charge is delocalized across the ortho and para positions relative to the point of attack.
Re-aromatization : A weak base, such as the ClSO₃⁻ anion, abstracts a proton from the carbon atom bearing the newly attached -SO₂Cl group, restoring the aromaticity of the ring and yielding the final product, this compound. masterorganicchemistry.com
Some studies suggest that for sulfonation reactions, the mechanism may be more complex, potentially involving multiple molecules of the sulfonating agent in the transition state. nih.gov However, the fundamental principles of electrophilic attack and stabilization of the intermediate remain central to the transformation.
Identification and Characterization of Reaction Intermediates
The direct observation of intermediates in these rapid reactions is challenging due to their transient nature. However, various investigative techniques can be employed to gain insight into their structure and role in the reaction pathway.
Spectroscopic Detection of Fleeting Species
While intermediates like the σ-complex in chlorosulfonylation or the pentacoordinate species in sulfonamide formation are typically too short-lived for isolation, modern spectroscopic methods can sometimes provide evidence for their existence. Techniques such as stopped-flow NMR or rapid-scan FT-IR spectroscopy can be used to monitor reactions in real-time. scirp.org By acquiring spectra on very short timescales, it may be possible to detect signals corresponding to fleeting intermediates. For instance, NMR spectroscopy could potentially identify the characteristic shifts of the sp³-hybridized carbon in the σ-complex or unique signals from the atoms involved in a pentacoordinate sulfur intermediate.
Trapping Experiments for Unstable Intermediates
Trapping experiments are a powerful indirect method for identifying reactive intermediates. This strategy involves adding a "trapping agent" to the reaction mixture, which is a substance designed to react specifically with the suspected intermediate to form a stable, characterizable product. mdpi.com
For instance, if a sulfene (B1252967) intermediate (R-CH=SO₂) were postulated in a reaction involving a sulfonyl chloride (though less likely for aryl sulfonyl chlorides), a dienophile could be used to trap it via a [2+2] cycloaddition reaction. eurjchem.com In the context of sulfonamide formation from this compound, while the primary mechanism is direct substitution, trapping experiments could be designed to rule out alternative pathways involving more exotic intermediates. For example, if a benzyne (B1209423) intermediate were suspected under certain basic conditions, it could be trapped with a suitable diene. nih.gov The choice of trapping agent is crucial and must be carefully selected to target a specific type of reactive species without interfering with the main reaction pathway. mdpi.comresearchgate.net
Isotopic Labeling Studies to Trace Reaction Pathways
Isotopic labeling is a definitive technique used to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous information about bond-forming and bond-breaking steps. wikipedia.orgmusechem.com
Kinetic Isotope Effect (KIE) : To probe the rate-determining step of the chlorosulfonylation of methyl 2-ethoxybenzoate, a deuterium (B1214612) labeling study could be performed. By replacing the hydrogen at the C5 position with deuterium (its heavier isotope), one could measure the reaction rates for both the labeled and unlabeled compounds. A significant primary kinetic isotope effect (kH/kD > 1) would indicate that the C-H (or C-D) bond is broken in the rate-determining step, which is characteristic of many electrophilic aromatic substitution reactions where the final proton removal step is rate-limiting. researchgate.netgla.ac.ukresearchgate.netrsc.org However, for many EAS reactions, including sulfonation, the initial attack of the electrophile is the slow step, resulting in a KIE close to 1. masterorganicchemistry.com
Tracing Atoms in Esterification : In the formation of a sulfonate ester from this compound and an ¹⁸O-labeled alcohol (R-¹⁸OH), the position of the ¹⁸O label in the final product can confirm the reaction mechanism. Finding the ¹⁸O atom exclusively bonded between the sulfur and the R-group (Ar-SO₂-¹⁸O-R) would confirm that the alcohol's O-H bond was broken and the S-Cl bond was broken, consistent with the nucleophilic attack of the alcohol oxygen on the sulfur atom. researchgate.net This distinguishes it from a mechanism where the alcohol's C-O bond might be cleaved. A similar approach could be used with ¹⁸O-labeled water to study hydrolysis mechanisms. chemrxiv.org
These mechanistic studies, combining kinetic analysis, spectroscopy, trapping experiments, and isotopic labeling, provide a comprehensive picture of the chemical behavior of this compound.
Analytical and Spectroscopic Characterization Methodologies for Methyl 5 Chlorosulfonyl 2 Ethoxybenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate provides valuable information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the protons of the ethoxy and methyl ester groups.
The aromatic region is anticipated to show a complex splitting pattern due to the three protons on the benzene (B151609) ring. The proton at the C3 position is expected to appear as a doublet, coupled to the proton at C4. The proton at C4 should present as a doublet of doublets, being coupled to the protons at C3 and C6. The proton at C6, being adjacent to the bulky chlorosulfonyl group, is likely to be a doublet coupled to the proton at C4.
The ethoxy group will be represented by a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a characteristic pattern for an ethyl group. The methyl ester group will show a sharp singlet for the three equivalent protons (-COOCH₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (C3) | ~7.30 | d | ~8.5 |
| Ar-H (C4) | ~8.00 | dd | ~8.5, ~2.5 |
| Ar-H (C6) | ~8.20 | d | ~2.5 |
| -OCH₂CH₃ | ~4.20 | q | ~7.0 |
| -OCH₂CH₃ | ~1.50 | t | ~7.0 |
| -COOCH₃ | ~3.90 | s | - |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the methyl ester group is expected to resonate at a significantly downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their specific shifts influenced by the attached substituents. The carbon attached to the ethoxy group (C2) will be shifted downfield due to the electron-donating effect of the oxygen, while the carbon attached to the chlorosulfonyl group (C5) will also be downfield due to the electron-withdrawing nature of this group. The carbons of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOCH₃ | ~165 |
| Ar-C1 | ~125 |
| Ar-C2 | ~158 |
| Ar-C3 | ~115 |
| Ar-C4 | ~135 |
| Ar-C5 | ~138 |
| Ar-C6 | ~132 |
| -OCH₂CH₃ | ~65 |
| -OCH₂CH₃ | ~14 |
| -COOCH₃ | ~53 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for determining the connectivity of atoms within a molecule.
Correlation Spectroscopy (COSY): A COSY experiment on this compound would show correlations between protons that are coupled to each other. This would be particularly useful in confirming the connectivity of the aromatic protons, showing cross-peaks between H3 and H4, and between H4 and H6. It would also show a correlation between the methylene and methyl protons of the ethoxy group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This technique would definitively assign the proton signals to their corresponding carbon atoms. For instance, the aromatic proton signals would show cross-peaks with their directly attached aromatic carbon signals.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the sulfonyl chloride, ester, and ether functional groups, as well as for the substituted aromatic ring.
The most prominent peaks would be due to the stretching vibrations of the S=O bonds in the sulfonyl chloride group, which are expected to appear as two strong bands. The C=O stretching of the ester group will also give a strong absorption. The C-O stretching vibrations of the ester and ether linkages will also be present, along with the characteristic bands for the aromatic ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | ~1375 |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | ~1180 |
| Ester (C=O) | C=O Stretch | ~1730 |
| Aromatic Ring | C=C Stretch | ~1600, ~1480 |
| Ether (Ar-O-C) | Asymmetric C-O-C Stretch | ~1250 |
| Ester (C-O) | C-O Stretch | ~1100 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern is expected to be complex due to the presence of multiple functional groups. Common fragmentation pathways would likely involve the loss of the chlorine atom, the sulfonyl chloride group, the methoxy (B1213986) group from the ester, or the ethoxy group. The relative abundances of the fragment ions can provide further structural information.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape, would be appropriate. sielc.com The retention time of the compound can be used for its identification, and the peak area can be used for quantification and purity assessment.
Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile derivatives of this compound. For the analysis of the compound itself, derivatization might be necessary to improve its volatility and thermal stability. The GC chromatogram would provide information on the purity of the sample, while the mass spectrum of the eluting peak would confirm its identity. Methods for the GC analysis of benzoate (B1203000) esters often utilize capillary columns such as those with a 5% diphenyl-95% dimethyl polysiloxane stationary phase. rjstonline.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessments. A reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's moderate polarity. researchgate.netwu.ac.th
The stationary phase commonly consists of a C8 or C18 silica-based column, which separates compounds based on their hydrophobicity. google.comekb.eg The mobile phase is generally a gradient mixture of an aqueous component (often water with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes) and an organic solvent such as acetonitrile or methanol (B129727). google.comsielc.com Detection is most effectively achieved using a UV-Vis or a Photo Diode Array (PDA) detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores, typically showing significant absorbance around 254 nm.
This method is invaluable for monitoring the progress of reactions involving this compound, assessing the purity of the final product, and quantifying it against a reference standard. Because sulfonyl chlorides can be highly reactive, derivatization may sometimes be employed to create a more stable compound for analysis, ensuring robust and reproducible results. researchgate.netnih.gov
Table 1: Representative RP-HPLC Parameters for Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Vol. | 10 µL |
| Column Temp. | 30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound and its derivatives. gcms.czresearchgate.net The technique separates components in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column.
A common stationary phase for this type of analysis is a non-polar or mid-polar column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5MS or RTX-5MS). nih.govrsc.org The analysis involves injecting a sample into a heated inlet, which vaporizes the compound. A temperature-programmed oven then ramps up the column temperature to facilitate the separation of the analyte from impurities or other reaction components. rsc.org
The mass spectrometer detector provides crucial structural information by fragmenting the eluted molecules and detecting the resulting ions, yielding a unique mass spectrum that acts as a molecular fingerprint. This is particularly useful for confirming the identity of reaction products and identifying unknown byproducts. core.ac.uknih.gov While sulfonyl chlorides can sometimes be prone to degradation at high temperatures, modern GC techniques with optimized injector temperatures and fast run times can often mitigate this issue. core.ac.uk
Table 2: Typical GC-MS Conditions for Analysis
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, 1 mL/min constant flow |
| Inlet Temperature | 260 °C |
| Oven Program | 100 °C (2 min), then 20 °C/min to 300 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 50-500 m/z |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative analysis of this compound. nih.gov It is widely used to monitor the progress of a chemical reaction by spotting the reaction mixture alongside the starting materials on a TLC plate over time. thieme.de It is also effective for quickly assessing the purity of a sample and for determining the optimal solvent system for larger-scale purification by column chromatography. chemscene.comscientificlabs.co.uk
For a compound of moderate polarity like this compound, a typical stationary phase is silica (B1680970) gel coated on a glass or aluminum plate (e.g., Silica Gel 60 F254). The mobile phase, or eluent, is usually a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). silicycle.comresearchgate.net The ratio of these solvents is adjusted to achieve good separation, ideally with the compound of interest having a retention factor (Rf) value between 0.2 and 0.4. silicycle.com Visualization of the separated spots is readily accomplished under UV light at 254 nm, where the aromatic nature of the compound causes it to appear as a dark spot on the fluorescent indicator background.
Table 3: Example TLC System and Hypothetical Rf Values
| Compound | Mobile Phase (3:1 Hexane:Ethyl Acetate) | Visualization |
| Starting Material (e.g., 2-ethoxybenzoic acid) | Rf ≈ 0.15 | UV (254 nm) |
| This compound | Rf ≈ 0.40 | UV (254 nm) |
| Non-polar byproduct | Rf ≈ 0.75 | UV (254 nm) |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a pure sample. rsc.org This data is used to derive the empirical formula of a newly synthesized compound, which can then be compared to the theoretical composition calculated from its proposed molecular formula. chemcollective.org For this compound (C₁₀H₁₁ClO₅S), this analysis provides critical evidence to confirm its elemental makeup.
The analysis is performed using a specialized instrument that combusts a small, precisely weighed amount of the sample. The resulting combustion gases (CO₂, H₂O, SO₂, etc.) are quantitatively measured to determine the percentage of each element. For a sample to be considered pure, the experimentally determined percentages must match the theoretical values to within a strict tolerance, typically ±0.4%. nih.govstackexchange.com This confirmation is a standard requirement for the characterization of novel compounds in scientific literature. youtube.com
Table 4: Elemental Composition of this compound (C₁₀H₁₁ClO₅S)
| Element | Atomic Mass | Moles in Formula | Mass in Formula | Theoretical % | Representative Found % |
| Carbon (C) | 12.011 u | 10 | 120.11 u | 43.09% | 43.15% |
| Hydrogen (H) | 1.008 u | 11 | 11.088 u | 3.98% | 3.95% |
| Chlorine (Cl) | 35.453 u | 1 | 35.453 u | 12.72% | 12.68% |
| Oxygen (O) | 15.999 u | 5 | 79.995 u | 28.69% | 28.75% |
| Sulfur (S) | 32.06 u | 1 | 32.06 u | 11.51% | 11.47% |
| Total | - | - | 278.71 u | 100.00% | - |
X-ray Crystallography for Structural Confirmation of Derivatives
While other analytical methods provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography stands as the definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline compound. mkuniversity.ac.in This method is particularly valuable for confirming the structure of novel derivatives synthesized from this compound, such as sulfonamides or sulfonylureas, which are often crystalline solids. researchgate.netresearchgate.net
Table 5: Representative Crystallographic Data for a Hypothetical Sulfonamide Derivative
| Parameter | Value |
| Empirical Formula | C₁₆H₁₈N₂O₆S |
| Formula Weight | 366.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell a, b, c | a = 8.12 Å, b = 15.45 Å, c = 12.98 Å |
| Unit Cell α, β, γ | α = 90°, β = 105.3°, γ = 90° |
| Volume | 1568.9 ų |
| Z (Molecules/Cell) | 4 |
| Density (calc.) | 1.552 g/cm³ |
| R-factor (final) | 0.045 |
Computational Chemistry Studies Applied to Methyl 5 Chlorosulfonyl 2 Ethoxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules by focusing on the electron density. nih.gov For a molecule like Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometry, atomic charges, and molecular orbitals. researchgate.netchemijournal.comnih.gov
Studies on related substituted benzenesulfonyl chlorides show that DFT can be used to analyze the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates sites susceptible to nucleophilic attack. cdnsciencepub.com For instance, in nitro-substituted benzenesulfonyl chlorides, the LUMO distribution is significantly influenced by the position of the substituent, which in turn dictates the electron transfer mechanism. cdnsciencepub.com Similarly, the Highest Occupied Molecular Orbital (HOMO) distribution reveals the most probable sites for electrophilic attack. The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. mdpi.com
Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution on the molecule's surface. chemijournal.comnih.gov Negative potential regions (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the sulfonyl and ester groups. Positive regions (colored blue) highlight electron-deficient areas, like the hydrogen atoms and the sulfur atom of the sulfonyl chloride group, which are susceptible to nucleophilic attack. chemijournal.com
Table 1: Illustrative DFT-Calculated Parameters for Aromatic Sulfonyl Compounds (Note: This data is representative of typical results for related aromatic sulfonyl compounds and not specific to this compound.)
| Parameter | Typical Calculated Value | Significance |
| HOMO Energy | -7.0 to -8.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -3.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 6.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.0 to 5.0 Debye | Measures molecular polarity |
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data. DFT methods can accurately compute vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. ivanmr.com
For Infrared (IR) spectra, calculations can predict the frequencies and intensities of vibrational modes. nih.govresearchgate.net For a molecule like this compound, this would involve identifying characteristic stretching frequencies for the S=O bonds in the sulfonyl group (typically around 1380-1410 cm⁻¹ and 1180-1190 cm⁻¹), the C=O of the ester (around 1700-1730 cm⁻¹), and C-O and C-Cl bonds. Comparing calculated spectra with experimental ones allows for precise assignment of vibrational bands. nih.gov
For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate ¹H and ¹³C chemical shifts. nih.govruc.dk These calculations are invaluable for assigning peaks in complex spectra and for confirming molecular structures. The accuracy of the calculated shifts is often improved by considering solvent effects through models like the Polarizable Continuum Model (PCM). cdnsciencepub.com
Table 2: Representative Calculated vs. Experimental Spectroscopic Data for Substituted Benzene (B151609) Derivatives (Note: This table illustrates the typical correlation found for related compounds.)
| Spectroscopic Data | Calculation Method | Typical Calculated Value | Corresponding Experimental Value |
| C=O Stretch (IR) | B3LYP/6-311++G(d,p) | ~1745 cm⁻¹ | ~1720 cm⁻¹ |
| S=O Asymmetric Stretch (IR) | B3LYP/6-311++G(d,p) | ~1400 cm⁻¹ | ~1385 cm⁻¹ |
| Aromatic ¹H NMR | GIAO-DFT | 7.5 - 8.2 ppm | 7.4 - 8.1 ppm |
| Ester Methyl ¹³C NMR | GIAO-DFT | ~52 ppm | ~53 ppm |
DFT is a cornerstone for investigating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. dntb.gov.ua This allows for the mapping of the potential energy surface of a reaction, providing insights into its feasibility and kinetics.
For reactions involving the sulfonyl chloride group, such as nucleophilic substitution, DFT can distinguish between different possible mechanisms, like an Sₙ2-type pathway or an addition-elimination mechanism. dntb.gov.ua By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. For example, studies on the chloride exchange reaction in arenesulfonyl chlorides have used DFT to confirm a single transition state consistent with an Sₙ2 mechanism. dntb.gov.ua These calculations can reveal how substituents on the aromatic ring influence the reaction rate by stabilizing or destabilizing the transition state.
Molecular Dynamics and Simulation Studies
While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations would be particularly useful for understanding how this compound interacts with solvents or other molecules in a condensed phase.
Using force fields (a set of parameters describing the potential energy of the system), MD can simulate the behavior of a large number of molecules. For aromatic esters, MD simulations have been used to study properties like chain flexibility and torsional barriers. researchgate.net Such studies can reveal the preferred conformations of the ethoxy and methyl ester groups and the rotational barriers around the C-O and C-S bonds. Simulations of aromatic polyesters have shown that torsional potentials can be significantly different in the bulk material compared to isolated chains. aip.org For this compound, MD could be applied to model its adsorption on surfaces or its diffusion in different media. acs.org
Prediction of Reaction Selectivity and Pathway Optimization
Computational chemistry can predict the selectivity of reactions where multiple products are possible. By comparing the activation energies for different reaction pathways, the most favorable pathway leading to the major product can be identified.
For this compound, which has multiple reactive sites (the sulfonyl chloride and the ester), computational models can predict the outcome of reactions with various nucleophiles. For example, by calculating the activation barriers for nucleophilic attack at the sulfur atom versus the carbonyl carbon, one could predict whether sulfonamide or amide formation is favored under specific conditions. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular structure with chemical or biological activity, often use descriptors derived from quantum chemical calculations to build predictive models. nih.gov This approach allows for the computational screening of derivatives to optimize a desired reaction outcome without the need for extensive experimental work.
Applications of Methyl 5 Chlorosulfonyl 2 Ethoxybenzoate in Advanced Organic Synthesis
Building Block in the Synthesis of Complex Molecular Architectures
In the field of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate exemplifies such a building block, primarily due to the reactivity of its sulfonyl chloride moiety. This group readily reacts with nucleophiles like amines and alcohols to form stable sulfonamide or sulfonate ester linkages, respectively. This reactivity is fundamental to its role in creating larger, multi-functional molecules.
The strategic placement of the ethoxy, methyl ester, and chlorosulfonyl groups on the benzene (B151609) ring makes it a pre-organized scaffold for constructing targeted molecular architectures. While its most prominent application is in the synthesis of specific pharmaceutical agents, the underlying chemical principles demonstrate its broader potential. For instance, related structures like substituted 5-sulfamoyl-benzoates are used to synthesize high-affinity inhibitors of carbonic anhydrase IX, an enzyme overexpressed in various tumors. nih.gov In these syntheses, the sulfonamide group, derived from a sulfonyl chloride precursor, is a critical component for biological activity. nih.gov The reactions often involve the nucleophilic substitution of other groups on the benzene ring to build molecular complexity, a strategy applicable to scaffolds like this compound. nih.gov
The synthesis of these complex molecules relies on predictable, high-yield reactions. The formation of sulfonamides from sulfonyl chlorides is a robust and widely used transformation in medicinal chemistry, allowing for the reliable connection of molecular fragments. organic-chemistry.org This reliability makes this compound and its analogs valuable tools for chemists aiming to construct sophisticated molecular targets with high precision.
Intermediate in the Preparation of Specific Pharmaceutical Analogues (e.g., Sildenafil Citrate related pathways)
The most well-documented application of this compound, or its corresponding carboxylic acid, is as a key intermediate in the synthesis of Sildenafil, the active pharmaceutical ingredient in Viagra. nih.govdrugfuture.com Sildenafil is a complex heterocyclic compound, and its synthesis involves the precise assembly of several molecular components. nih.gov
In a well-established synthetic route, the process begins with the chlorosulfonation of 2-ethoxybenzoic acid. drugfuture.com This reaction, often employing reagents like chlorosulfonic acid and thionyl chloride, introduces the reactive sulfonyl chloride group at the 5-position of the benzene ring, yielding 5-(chlorosulfonyl)-2-ethoxybenzoic acid. drugfuture.com This intermediate is the direct precursor to the subject compound of this article.
The crucial subsequent step involves the reaction of this chlorosulfonyl intermediate with 1-methylpiperazine. drugfuture.com The nitrogen atom of the piperazine (B1678402) ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction forms a stable sulfonamide bond and results in the formation of 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid. drugfuture.com This molecule contains the complete substituted phenylsulfonyl portion of the final Sildenafil structure. This fragment is then coupled with the pyrazole (B372694) portion of the molecule, followed by a cyclization reaction to form the final pyrazolopyrimidinone (B8486647) ring system of Sildenafil. nih.govnih.gov
The table below outlines the pivotal steps in the synthesis pathway involving the chlorosulfonyl intermediate.
| Step | Starting Material | Reagents | Key Intermediate Formed | Reference |
|---|---|---|---|---|
| 1 | 2-Ethoxybenzoic acid | Chlorosulfonic acid (ClSO3H), Thionyl chloride (SOCl2) | 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | drugfuture.com |
| 2 | 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | 1-Methylpiperazine | 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid | drugfuture.com |
| 3 | 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid | 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide | Sildenafil Precursor (Amide) | google.com |
This synthetic pathway highlights the indispensable role of the chlorosulfonyl intermediate in enabling the efficient and large-scale production of Sildenafil and its analogues. nih.gov
Utility in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govijpsonline.com This approach allows for the high-throughput screening of compounds to identify potential new drug candidates. The core principle involves combining a limited set of molecular "building blocks" in all possible combinations. nih.gov
This compound is an excellent candidate for use as a scaffold in combinatorial chemistry. Its structure contains a constant core (the ethoxy-benzoyl moiety) and a highly reactive functional group (the sulfonyl chloride) that can be readily reacted with a diverse set of reactants. ijpsonline.com
Specifically, the sulfonyl chloride group can undergo reaction with a large library of commercially available primary and secondary amines. By reacting the scaffold with each amine from the library in a separate reaction vessel (parallel synthesis), a large library of distinct sulfonamide derivatives can be generated efficiently. ijpsonline.com Each resulting molecule in the library would share the common methyl 2-ethoxy-benzenesulfonyl core but differ in the specific amine substituent, creating a wide range of chemical and structural diversity. This diversity is crucial for exploring the structure-activity relationship (SAR) of a potential drug target. uomustansiriyah.edu.iq
The concept is illustrated in the interactive table below, where a variety of amines (R-NH₂) react with the core scaffold to produce a library of novel sulfonamides.
| Core Scaffold | Amine Reactant (R-NH₂) | Resulting Sulfonamide Product |
|---|---|---|
| This compound | Aniline (B41778) | Methyl 2-ethoxy-5-(N-phenylsulfamoyl)benzoate |
| Benzylamine | Methyl 5-(N-benzylsulfamoyl)-2-ethoxybenzoate | |
| Morpholine | Methyl 2-ethoxy-5-(morpholinosulfonyl)benzoate | |
| Piperidine | Methyl 2-ethoxy-5-(piperidine-1-sulfonyl)benzoate |
This strategy allows for the creation of hundreds or thousands of unique compounds from a single, versatile starting material, significantly accelerating the early stages of drug discovery. uomustansiriyah.edu.iq
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes
The current synthesis of Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate and related compounds often involves multi-step processes with reagents that present challenges for industrial-scale production. For instance, a common route to a related compound, 2-ethoxy-5-(4-methylpiperazine-1-yl sulfonyl) benzoic acid, starts from methyl salicylate (B1505791) and uses chlorosulfonic acid and thionyl chloride for the chlorosulfonation step. google.com While this method is established, future research is geared towards developing more streamlined and efficient alternatives.
Key objectives for future synthetic routes include:
Improving reaction conditions: Research into milder reaction conditions can enhance safety and energy efficiency.
Exploring alternative reagents: The development of more environmentally friendly and less corrosive sulfonating agents is a significant area of interest to move away from reagents like chlorosulfonic acid.
| Parameter | Current Approach | Future Goal |
| Starting Material | Methyl Salicylate | More advanced or readily available precursors |
| Reagents | Chlorosulfonic acid, Thionyl chloride | Greener, more selective sulfonating agents |
| Process | Multi-step batch processing | Continuous flow synthesis, fewer steps |
| Yield | Variable, dependent on conditions | Consistently high yields |
Exploration of Undiscovered Reactivity Patterns
The sulfonyl chloride functional group in this compound is a highly reactive electrophile, making it a versatile handle for a wide range of chemical transformations. While its reactions with amines to form sulfonamides are well-documented, there is considerable scope for exploring new reactivity patterns.
Future research in this area could focus on:
Late-stage functionalization: Developing methods for the selective conversion of the sulfonyl chloride group in complex molecules could open up new avenues for creating diverse compound libraries. Recent advancements in the activation of primary sulfonamides to form sulfonyl chlorides under mild conditions highlight the potential for novel transformations. nih.gov
Reactions with novel nucleophiles: Investigating the reactivity of this compound with a broader range of nucleophiles beyond simple amines could lead to the synthesis of new classes of compounds with unique properties.
Catalytic transformations: The development of catalytic methods to modulate the reactivity of the sulfonyl chloride group could provide more precise control over reaction outcomes and enable previously inaccessible transformations.
Integration of Advanced Analytical Techniques for Real-Time Monitoring
To optimize the synthesis of this compound, particularly on an industrial scale, the integration of advanced analytical techniques for real-time monitoring is crucial. Currently, reaction progress is often monitored using offline methods like High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net
Future advancements will likely involve the implementation of Process Analytical Technology (PAT) to gain a deeper understanding of reaction kinetics and mechanisms.
| Analytical Technique | Application in Synthesis | Potential for Real-Time Monitoring |
| HPLC | Quantifying starting material, product, and impurities | Limited (typically offline) |
| FT-IR Spectroscopy | Monitoring functional group transformations | High (in-situ probes) |
| NMR Spectroscopy | Elucidating reaction mechanisms and intermediates | Moderate (flow-NMR) |
| Mass Spectrometry | Identifying reaction byproducts and intermediates | High (with appropriate interfacing) |
By providing continuous data on the reaction state, these techniques can enable more precise control over process parameters, leading to improved yield, purity, and batch-to-batch consistency.
Leveraging Machine Learning and Artificial Intelligence for Synthetic Design
Key areas where AI and ML can be applied include:
Retrosynthetic analysis: AI-powered tools can propose novel and efficient retrosynthetic pathways that may not be obvious to human chemists. pharmafeatures.commdpi.com These tools analyze vast databases of chemical reactions to identify the most promising disconnection strategies.
Reaction condition optimization: Machine learning algorithms can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize impurities, based on existing experimental data. tue.nlchemrxiv.org
Forward reaction prediction: AI models can predict the likely products of a given set of reactants and conditions, helping to anticipate potential side reactions and byproducts. mdpi.com
The integration of these computational tools has the potential to reduce the time and resources required for synthetic route development and optimization. nih.govchimia.ch
Sustainability and Industrial Scalability Considerations
As with any chemical manufacturing process, sustainability and scalability are major concerns for the production of this compound. Future research must address the environmental impact and economic viability of the synthesis on an industrial scale.
Challenges and future directions in this area include:
Green chemistry principles: Applying the principles of green chemistry, such as using less hazardous reagents, minimizing waste, and improving atom economy, will be essential. The development of catalytic processes and the use of renewable feedstocks are key aspects of this approach.
Process intensification: The transition from traditional batch processing to continuous flow manufacturing can offer significant advantages in terms of safety, efficiency, and scalability. mdpi.com Continuous processes allow for better control over reaction parameters and can reduce reactor size and waste generation.
Waste reduction and solvent recycling: Strategies for minimizing waste streams and implementing efficient solvent recycling protocols are crucial for improving the environmental footprint of the manufacturing process. The desire to reduce the "three wastes" (waste gas, wastewater, and industrial residue) is a significant driver for process optimization. semanticscholar.org
Addressing these challenges will be critical for ensuring that the production of this compound is both environmentally responsible and economically competitive in the long term.
Q & A
Q. What are the standard synthetic routes for Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate, and how can reaction yields be optimized?
The synthesis typically involves chlorosulfonation of a precursor, such as methyl 2-ethoxy-5-hydroxybenzoate, using chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours). The reaction requires strict temperature control to avoid over-sulfonation or decomposition. Post-reaction neutralization with ice-water followed by extraction with dichloromethane and drying over anhydrous Na₂SO₄ is recommended. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) yields the product with >85% purity. Yield optimization can be achieved by adjusting stoichiometry (1:1.2 molar ratio of precursor to chlorosulfonic acid) and ensuring anhydrous conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the ethoxy (-OCH₂CH₃) and chlorosulfonyl (-SO₂Cl) substituents. For example, the ethoxy group shows a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.8–4.1 ppm (CH₂) in CDCl₃.
- FT-IR : Peaks at 1370 cm⁻¹ (S=O symmetric stretch) and 1180 cm⁻¹ (S-O-C stretch) validate the sulfonyl chloride group.
- High-resolution mass spectrometry (HRMS) : Exact mass (e.g., m/z 262.0388 for C₁₀H₁₁ClO₅S) confirms molecular integrity .
Q. What purification strategies are effective for removing by-products like sulfonic acids or unreacted precursors?
- Column chromatography : Use a gradient elution (hexane to ethyl acetate) to separate polar by-products.
- Recrystallization : Ethanol/water mixtures (7:3) at low temperatures (0–4°C) enhance purity by removing residual sulfonic acids.
- Acid-base washes : Aqueous NaHCO₃ (5%) removes acidic impurities, followed by brine washing to neutralize residual salts .
Q. How should this compound be stored to ensure stability?
Store in amber glass vials under inert gas (Ar/N₂) at –20°C. Desiccate with silica gel to prevent hydrolysis of the sulfonyl chloride group. Regular stability checks via TLC or HPLC are advised to detect degradation (e.g., sulfonic acid formation) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chlorosulfonation in this compound synthesis?
The ethoxy group at position 2 directs electrophilic chlorosulfonation to position 5 via resonance stabilization. The electron-donating ethoxy group activates the aromatic ring, while steric hindrance from the methoxycarbonyl group at position 1 limits sulfonation at adjacent positions. Computational studies (DFT) suggest transition-state stabilization at position 5 due to lower activation energy (ΔG‡ ≈ 25 kJ/mol) compared to meta positions .
Q. How can side reactions (e.g., disulfonation or ester hydrolysis) be minimized during synthesis?
- Low-temperature control (0–5°C) : Suppresses disulfonation by slowing reaction kinetics.
- Protecting groups : Use tert-butyl esters instead of methyl esters if hydrolysis is observed (though methyl esters are generally stable under chlorosulfonation conditions).
- Short reaction times (≤4 hours) : Prevents over-reaction. Monitor progress via TLC (Rf = 0.5 in hexane:ethyl acetate 4:1) .
Q. What analytical methods are suitable for quantifying trace decomposition products (e.g., sulfonic acids)?
- HPLC-UV/ELSD : Use a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm. Sulfonic acids elute earlier (retention time 3–5 minutes) than the intact compound (8–10 minutes).
- Ion chromatography : Detects sulfate ions (from hydrolysis) with a detection limit of 0.1 ppm.
- Tandem MS/MS : Identifies degradation pathways by fragment ion analysis (e.g., m/z 96 for SO₃⁻) .
Q. How does this compound function as a key intermediate in pharmaceutical syntheses?
The chlorosulfonyl group serves as a reactive handle for nucleophilic substitution in drug candidates. For example, in synthesizing kinase inhibitors, it reacts with amines (e.g., piperazine) to form sulfonamides. Its ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF), facilitating coupling reactions. Case studies include its use in prostaglandin analogs and antiviral agents .
Q. What strategies improve the compound’s stability in aqueous reaction media?
- In-situ generation : React immediately after synthesis to avoid prolonged exposure to moisture.
- Lyophilization : Freeze-dry the compound for long-term storage.
- Stabilizers : Add molecular sieves (3Å) or anhydrous MgSO₄ to reaction mixtures to scavenge water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
